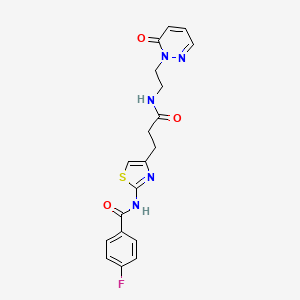
4-fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide is a synthetic organic compound often investigated for its potential pharmacological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide is explored in various fields:
Chemistry: : Its unique structure makes it a suitable candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its ability to interact with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Potential therapeutic applications due to its interaction with specific molecular targets. Studies often focus on its effects on cancer cells, bacterial infections, and other diseases.
Industry: : Utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving the preparation of intermediate compounds. Typically, the synthesis begins with the formation of the thiazole ring, followed by the incorporation of the benzamide moiety and subsequent fluorination.
Formation of Thiazole Ring: : The starting materials might include a halogenated benzene derivative and a thioamide. These react under conditions of cyclization to form the thiazole ring.
Incorporation of Benzamide Moiety: : A subsequent step involves the reaction of the thiazole intermediate with an isocyanate derivative to form the benzamide structure.
Fluorination: : The final step introduces the fluorine atom, usually through a nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized to improve yield and reduce production costs. Continuous flow synthesis and the use of catalysis are common strategies to scale up the production efficiently. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridazinone moiety.
Reduction: : Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: : Both electrophilic and nucleophilic substitution reactions can take place, given the presence of reactive sites in the molecule.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Reagents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: : Halogenating agents (e.g., N-bromosuccinimide), Amines for nucleophilic substitutions
Major Products Formed
The reactions typically result in various functionalized derivatives of the original compound, each with potentially different biological activities.
Wirkmechanismus
Molecular Targets and Pathways
The compound's mechanism of action is often related to its ability to bind to specific enzymes or receptors. For instance:
Enzyme Inhibition: : May act as an inhibitor for certain enzymes involved in disease pathways.
Receptor Binding: : Potential to bind to receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-N-(3-oxopropyl)thiazol-2-yl)benzamide
N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide
4-Fluoro-N-(4-(2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide
Uniqueness
4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide stands out due to the specific placement of the fluorine atom, which can significantly impact its biological activity and chemical reactivity compared to its non-fluorinated analogs.
Eigenschaften
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-[2-(6-oxopyridazin-1-yl)ethylamino]propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S/c20-14-5-3-13(4-6-14)18(28)24-19-23-15(12-29-19)7-8-16(26)21-10-11-25-17(27)2-1-9-22-25/h1-6,9,12H,7-8,10-11H2,(H,21,26)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZVPFUHVGUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

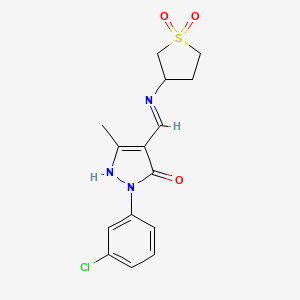
![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)
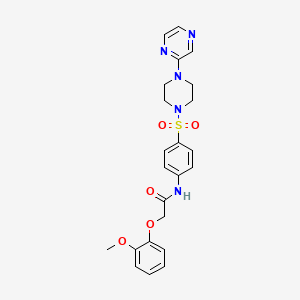
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)
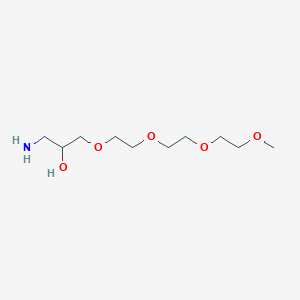
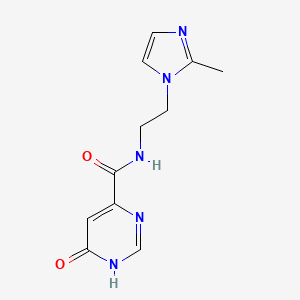
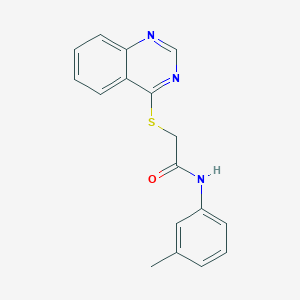
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol](/img/structure/B2994366.png)
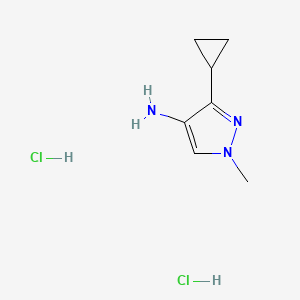
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994370.png)

![7-Fluoro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2994372.png)
![N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2994373.png)
